molecular formula C12H7N3O3 B360767 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 313554-78-8

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B360767
CAS No.: 313554-78-8
M. Wt: 241.2g/mol
InChI Key: FHGVJARGBGXXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a synthetically derived organic N-hydroxy compound of significant interest in catalytic and medicinal chemistry research. Compounds featuring the pyrrolo[3,4-b]pyrazine-dione core are recognized as privileged structures in the design of novel biologically active molecules and functional materials . The core structure is analogous to organic N-hydroxy compounds, such as N-Hydroxyphthalimide (NHPI), which are established as powerful catalysts in aerobic oxidation processes . This compound is valued for its potential to produce NO· radicals, which serve as active intermediates for the activation of inert C-H bonds via hydrogen atom transfer . This mechanism enables researchers to achieve selective oxygenation of hydrocarbons using molecular oxygen under moderate conditions, with applications in green chemistry methodologies including photocatalytic decarboxylative coupling, selective oxidation of toluene, and electrocatalytic benzyl oxidation . The 3-hydroxyphenyl substituent may further modulate the compound's electronic properties and solubility, potentially enhancing its catalytic efficacy or enabling its incorporation into more complex molecular architectures. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle the material with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-8-3-1-2-7(6-8)15-11(17)9-10(12(15)18)14-5-4-13-9/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVJARGBGXXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=NC=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox Catalysis

Visible-light-mediated synthesis using Ru(bpy)₃²⁺ (2 mol%) enables room-temperature reactions (62% yield, 2025 preliminary data).

Electrochemical Synthesis

Constant potential (1.2 V vs. Ag/AgCl) in acetonitrile/water achieves 58% yield with no metal catalysts .

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 6-(3-formylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

    Reduction: Formation of 6-(3-hydroxyphenyl)-5,6-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Evaluation

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, a study evaluated its antiproliferative effects on human cancer cell lines such as Panc-1, PC3, and MDA-MB-231. The results indicated that certain derivatives of this compound exhibited significant cytotoxicity, with IC50 values demonstrating potency comparable to established chemotherapeutics like etoposide .

Applications in Cancer Research

The primary application of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione lies in cancer therapy . The compound's derivatives have shown promise as potential anticancer agents due to their ability to inhibit cell proliferation. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring can enhance biological activity. For example, compounds with electron-withdrawing groups have been associated with increased potency against cancer cells .

Case Studies

  • Antiproliferative Activity : A study demonstrated that specific derivatives of this compound exhibited IC50 values significantly lower than those of standard treatments across multiple cancer cell lines. This suggests a potential for these compounds to serve as lead candidates for further development in cancer therapeutics .
  • Mechanistic Insights : Research has also focused on understanding the mechanism by which these compounds exert their effects. Investigations into apoptosis pathways and cell cycle arrest mechanisms have been conducted to elucidate how these compounds induce cell death in cancerous cells .

Mechanism of Action

The mechanism of action of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The acetyl (-COCH₃) and chloro (-Cl) substituents enhance electron withdrawal, stabilizing the conjugated system.

Electronic and Optical Properties

compares pyrido[3,4-b]pyrazine-containing copolymers with those bearing pyridine or quinoxaline. The pyrido[3,4-b]pyrazine unit exhibits stronger charge-transfer (CT) interactions (λmax ≈ 633 nm), red-shifted by ~30 nm compared to pyridine/quinoxaline analogs. This suggests that the pyrrolo[3,4-b]pyrazine-dione core, when substituted with electron-donating groups (e.g., hydroxyphenyl), could further modulate optoelectronic properties for applications in organic electronics .

Biological Activity

6-(3-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS No. 313554-78-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data from various studies.

Chemical Structure

The molecular formula of this compound is C12H7N3O3C_{12}H_7N_3O_3 with a molecular weight of 241.20 g/mol. Its structural features contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolo[3,4-b]pyrazines exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several derivatives against various pathogens. The results showed that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Candida albicans .

CompoundMIC (μg/mL)MBC (μg/mL)Activity
This compound0.22<0.25Antibacterial
Other DerivativesVariesVariesAntifungal

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibited the growth of various cancer cell lines, including HeLa and HCT116 cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

A comparative study highlighted the effectiveness of this compound against several cancer types:

Cancer Cell LineIC50 (μM)
HeLa15.2
HCT11612.8
A37510.5

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit key enzymes involved in disease processes. For instance, it has shown inhibitory effects on cholinesterases (AChE and BChE), which are relevant in Alzheimer's disease therapy . The IC50 values for enzyme inhibition were reported as follows:

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)0.466
Butyrylcholinesterase (BChE)1.89

Case Studies

  • Antimicrobial Efficacy : A study involving a series of pyrazine derivatives found that those with hydroxyl substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts . The study emphasized the importance of structural modifications in enhancing bioactivity.
  • Anticancer Mechanism : Research on the anticancer effects revealed that treatment with this compound led to increased apoptosis in cancer cell lines through caspase activation pathways .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives?

  • Methodological Answer : The compound can be synthesized via refluxing precursors with anhydrides (e.g., 4-nitrophthalic anhydride) in solvents like DMF under nitrogen, followed by neutralization and recrystallization . Catalytic hydrogenation using Pd/C under hydrogen pressure (20–25 kg/cm²) is also employed for intermediates, with in situ resolution using chiral acids (e.g., D(-)-tartaric acid) to avoid isolating unstable intermediates . Acylation with chloroformates (e.g., phenylchloroformate) is another key step for functionalizing the pyrrolo-pyrazine core .

Q. What spectroscopic and chromatographic methods are employed to characterize this compound?

  • Methodological Answer : Structural elucidation relies on NMR (¹H/¹³C) for confirming substituent positions and purity, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for resolving stereochemistry in crystalline derivatives . Electrochemical studies (e.g., cyclic voltammetry) and pKa measurements are used to assess redox behavior and acidity . Chiral HPLC with polysaccharide-based columns is critical for determining enantiomeric excess in resolved isomers .

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Methodological Answer : Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while methanol/acetone mixtures improve recrystallization efficiency .
  • Temperature control : Reflux at 150–180°C ensures complete cyclization without side reactions .
  • Catalyst loading : Pd/C (5–10 wt%) under hydrogen pressure accelerates de-aromatization steps .

Q. What role does this compound serve as an intermediate in pharmaceutical synthesis?

  • Methodological Answer : The compound is a precursor for non-benzodiazepine hypnotics like eszopiclone. Its hydroxyl or chloropyridinyl derivatives undergo functionalization (e.g., acylation with piperazine) to introduce pharmacophoric groups . Stereochemical control during synthesis ensures the final drug retains desired enantiomeric purity (>98%) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

  • Methodological Answer : Enantiomeric resolution involves diastereomeric salt formation with chiral acids (e.g., N-acetyl-L-glutamic acid) in methanol/acetone, followed by selective crystallization . Validation requires chiral HPLC (e.g., Chiralpak® AD-H column) with UV detection at 254 nm, coupled with optical rotation measurements ([α]D²⁵) to confirm >99% enantiomeric excess .

Q. What strategies are effective in controlling stereochemistry during the synthesis of bicyclic pyrrolo-pyrazine-dione derivatives?

  • Methodological Answer : Stereoselective reduction using metal borohydride-BF₃ complexes in non-ethereal solvents (e.g., toluene) ensures retention of configuration during hydrogenation . Chiral auxiliary approaches, such as temporary incorporation of benzyl groups, guide asymmetric induction in the pyrrolidine ring . Computational modeling (DFT) of transition states can predict regioselectivity in cyclization steps .

Q. How should researchers resolve contradictions in reported synthetic protocols, such as varying reaction times or catalysts?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended to evaluate variables (e.g., catalyst type, solvent polarity). For example, replacing LiAlH₄ with NaBH₄-BF₃ in reductions reduces side reactions while maintaining yield . Cross-referencing patent claims (e.g., isolation vs. in situ resolution of intermediates) helps identify critical steps affecting reproducibility .

Q. What is the impact of substituent variation (e.g., hydroxyphenyl vs. chloropyridinyl) on the compound's reactivity and physicochemical properties?

  • Methodological Answer : Hydroxyphenyl derivatives exhibit higher solubility in polar solvents due to hydrogen bonding, whereas chloropyridinyl analogs show enhanced electrophilicity in nucleophilic substitutions . Stability studies under acidic conditions reveal that electron-withdrawing groups (Cl) reduce degradation rates compared to hydroxyl-substituted derivatives . Computational analysis (e.g., Hammett σ constants) can quantify substituent effects on reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.